2-Glyceryl capryl ether
CAS No.: 17174-65-1
Cat. No.: VC17035289
Molecular Formula: C13H28O3
Molecular Weight: 232.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17174-65-1 |
|---|---|
| Molecular Formula | C13H28O3 |
| Molecular Weight | 232.36 g/mol |
| IUPAC Name | 2-decoxypropane-1,3-diol |
| Standard InChI | InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-13(11-14)12-15/h13-15H,2-12H2,1H3 |
| Standard InChI Key | PNEISLXOVRTHDC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCOC(CO)CO |
Introduction
Chemical Identity and Structural Characteristics
Definition and Nomenclature
2-Glyceryl capryl ether (CAS No.: pending confirmation) is a monoether derivative of glycerol where the capryl (C8) alkyl chain is bonded to the secondary hydroxyl group of glycerol. Its systematic IUPAC name is 2-(octyloxy)propane-1,2,3-triol, reflecting the ether linkage at the second carbon of the glycerol moiety. The compound is interchangeably referred to as caprylyl glyceryl ether or glyceryl capryl ether in cosmetic ingredient databases .
Molecular Structure and Properties
The molecular structure comprises a hydrophilic glycerol head and a hydrophobic capryl tail (Figure 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₄O₄ | |
| Molecular Weight | 236.31 g/mol | |
| Solubility in Water | 0.1% (20°C) | |
| Log Pow (Octanol/Water) | ~2.4 | |
| Melting Point | 45–50°C |
The ether linkage confers stability against hydrolysis compared to ester analogs, making it suitable for formulations with neutral to alkaline pH .
Synthesis and Industrial Production
Traditional Etherification Methods
The synthesis of 2-glyceryl capryl ether typically involves nucleophilic substitution reactions. A common approach involves reacting capryl alcohol (1-octanol) with a glycerol derivative under alkaline conditions:
-
Protection of Glycerol:
Glycerol is partially protected using acetone to form acetone glycerol, isolating the secondary hydroxyl group for selective etherification . -
Ether Bond Formation:
The sodium salt of acetone glycerol reacts with capryl iodide in a glycol dimethyl ether solvent: -
Deprotection:
Acidic hydrolysis removes the acetone protecting group:
This method yields >85% purity, with residual reactants removed via vacuum distillation .
Advanced Catalytic Approaches
Recent patents describe using composite catalysts (e.g., Al₂O₃/SnO) to enhance selectivity for the α- or β-ether positions . For example, a mixture of methyl caprylate and glycerol at 140–220°C with a SnO catalyst produces 2-glyceryl capryl ether with 92% selectivity .
Functional Applications in Cosmetic Science
Surfactant and Emulsification Properties
2-Glyceryl capryl ether reduces surface tension (28–32 mN/m at 1% concentration), enabling stable oil-in-water emulsions. Its hydrophilic-lipophilic balance (HLB ≈ 6) positions it as a nonionic co-emulsifier in creams and lotions .
Skin Conditioning and Barrier Enhancement
In vivo studies demonstrate that 2-glyceryl capryl ether improves stratum corneum hydration by 18% after 4 weeks of use (5% concentration). Its small molecular size (236 Da) facilitates penetration into the epidermis without disrupting lipid bilayers .
Regulatory Status and Industry Adoption
The CIR Expert Panel concluded in 2011 that alkyl glyceryl ethers, including 2-glyceryl capryl ether, are safe for use in cosmetics at concentrations ≤5% . The compound is listed in the International Cosmetic Ingredient Dictionary and approved by the EU Cosmetics Regulation (EC No. 1223/2009).
Emerging Research and Future Directions
Recent studies explore its utility in:
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